{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane
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Overview
Description
{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane is an organosilicon compound that features a unique combination of a butenyl group, difluorophenyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane typically involves the following steps:
Formation of the Ethynyl Group: This step involves the introduction of an ethynyl group to the difluorophenyl ring. This can be achieved through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where an alkene reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of the Trimethylsilyl Group: The final step involves the silylation of the ethynyl group using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the ethynyl group, converting it to an alkene or alkane.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Epoxides and diols.
Reduction: Alkenes and alkanes.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
Chemistry
In organic synthesis, {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for a variety of chemical transformations.
Biology and Medicine
Industry
In materials science, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane exerts its effects depends on the specific application. In chemical reactions, the presence of the trimethylsilyl group can stabilize reactive intermediates, facilitating various transformations. The difluorophenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Shares the difluorophenyl group but lacks the ethynyl and trimethylsilyl groups.
Interhalogen Compounds: Contain halogen atoms but differ significantly in structure and reactivity.
Properties
CAS No. |
797049-16-2 |
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Molecular Formula |
C15H18F2Si |
Molecular Weight |
264.38 g/mol |
IUPAC Name |
2-(4-but-3-enyl-2,6-difluorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C15H18F2Si/c1-5-6-7-12-10-14(16)13(15(17)11-12)8-9-18(2,3)4/h5,10-11H,1,6-7H2,2-4H3 |
InChI Key |
IMDLXMMHYVENJR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=C(C=C1F)CCC=C)F |
Origin of Product |
United States |
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